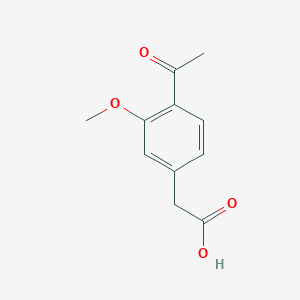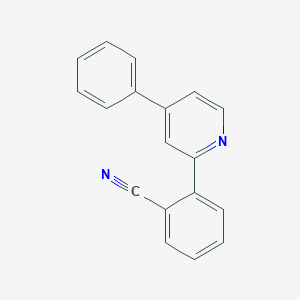
2-(4-Phenylpyridin-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenylpyridin-2-yl)benzonitrile is an organic compound with the molecular formula C18H12N2. It is a yellow solid with a melting point of 135 to 139 °C . This compound is notable for its structural complexity, featuring both a pyridine ring and a benzonitrile group, making it a valuable molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylpyridin-2-yl)benzonitrile typically involves the coupling of pyridine derivatives with benzene derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and palladium catalysts.
Negishi Coupling: This method involves the use of organozinc compounds and palladium catalysts.
Industrial Production Methods: Industrial production often employs green chemistry principles to minimize environmental impact. For instance, the use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Phenylpyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its complex structure and biological activity.
Industry: Used in the synthesis of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 2-(4-Phenylpyridin-2-yl)benzonitrile involves its interaction with various molecular targets. It can act as a ligand, binding to metal centers in coordination complexes. This binding can alter the electronic properties of the metal center, influencing catalytic activity and other chemical properties .
Comparación Con Compuestos Similares
Benzonitrile: A simpler compound with the formula C6H5CN, used as a precursor in the synthesis of more complex molecules.
2-Phenylpyridine: Another related compound, often used in coordination chemistry and catalysis.
Uniqueness: 2-(4-Phenylpyridin-2-yl)benzonitrile is unique due to its dual functional groups (pyridine and benzonitrile), which provide a versatile platform for various chemical reactions and applications. Its structural complexity allows for a wide range of modifications and functionalizations, making it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C18H12N2 |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
2-(4-phenylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H12N2/c19-13-16-8-4-5-9-17(16)18-12-15(10-11-20-18)14-6-2-1-3-7-14/h1-12H |
Clave InChI |
YUBYEOKLKONGNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15249398.png)
ruthenium(II)](/img/structure/B15249399.png)
![Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15249405.png)
![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B15249412.png)
![3-Bromo-2-phenylfuro[2,3-b]quinoxaline](/img/structure/B15249422.png)
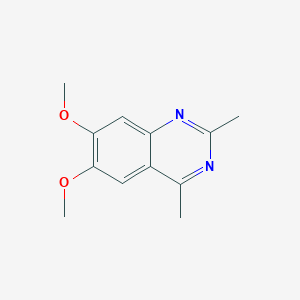
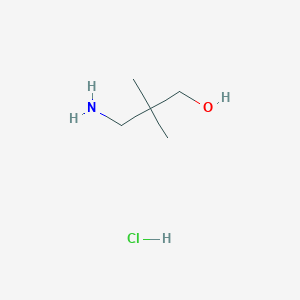
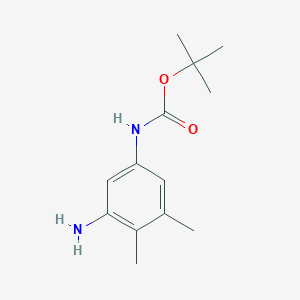
![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)
![5-Bromoisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B15249458.png)
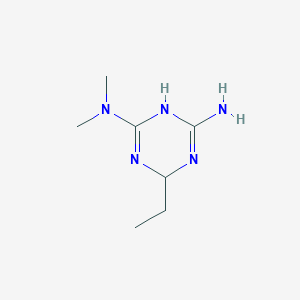
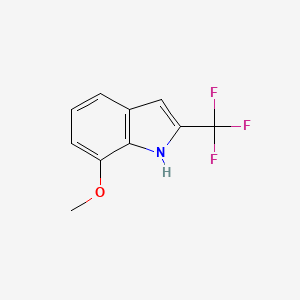
![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
